3-Chloro-4-(trifluoromethylthio)aniline

Lipophilicity Membrane permeability Drug design

The -SCF3 group in this compound delivers superior Hansch hydrophobicity (π=1.44 vs 1.04 for -OCF3), improving membrane permeability and metabolic stability in drug candidates. The ortho-chloro substitution creates unique steric and electronic effects for precise coupling reactions. With production available at up to 140 kg, this intermediate supports large-scale agrochemical and pharmaceutical development. Substitution with generic analogs compromises these critical performance advantages.

Molecular Formula C7H5ClF3NS
Molecular Weight 227.64 g/mol
CAS No. 64628-74-6
Cat. No. B1586717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethylthio)aniline
CAS64628-74-6
Molecular FormulaC7H5ClF3NS
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)SC(F)(F)F
InChIInChI=1S/C7H5ClF3NS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
InChIKeyBLOPJEJSRKMVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(trifluoromethylthio)aniline CAS 64628-74-6: A Strategic Building Block for Agrochemical and Pharmaceutical R&D


3-Chloro-4-(trifluoromethylthio)aniline (CAS 64628-74-6) is a disubstituted aniline derivative featuring a chlorine atom at the 3-position and a trifluoromethylthio (-SCF3) group at the 4-position of the benzene ring [1]. With a molecular formula of C7H5ClF3NS and a molecular weight of 227.64 g/mol, this compound appears as a crystalline solid with a melting point of 41-43°C [2]. The presence of both chlorine and -SCF3 substituents confers distinctive physicochemical properties that make this compound valuable as a synthetic intermediate in the development of agrochemicals, including novel herbicides and pesticides, as well as pharmaceutical candidates [3]. Unlike simpler aniline derivatives, the -SCF3 group imparts one of the highest Hansch hydrophobicity parameters (π = 1.44) among fluorine-containing functional groups, which translates to enhanced membrane permeability and metabolic stability in downstream bioactive molecules [4].

Why 3-Chloro-4-(trifluoromethylthio)aniline Cannot Be Casually Substituted in Lead Optimization


In medicinal and agrochemical chemistry, the interchange of seemingly similar aniline building blocks can lead to substantial and often unpredictable changes in biological activity, physicochemical properties, and synthetic tractability. 3-Chloro-4-(trifluoromethylthio)aniline presents a unique substitution pattern that cannot be mimicked by simple replacement with other halogenated anilines or trifluoromethyl-containing analogs. The -SCF3 group possesses a Hansch hydrophobicity parameter (π = 1.44) that is substantially higher than that of trifluoromethoxy (-OCF3, π = 1.04) or trifluoromethyl (-CF3, π = 0.88) groups [1]. This difference in lipophilicity directly impacts membrane permeability, tissue distribution, and metabolic stability [2]. Furthermore, the ortho-chloro substitution relative to the -SCF3 group creates steric and electronic effects that influence the reactivity of the aniline nitrogen in downstream coupling reactions, affecting both reaction yields and regioselectivity . Generic substitution with 4-(trifluoromethylthio)aniline (CAS 372-16-7, lacking the 3-chloro substituent), 3-chloro-4-(trifluoromethyl)aniline (SCF3 replaced by CF3), or 3-chloro-4-(trifluoromethoxy)aniline (SCF3 replaced by OCF3) would yield compounds with markedly different physicochemical profiles and potentially compromised biological performance. The quantitative evidence presented below substantiates why procurement decisions should specifically target the 3-chloro-4-(trifluoromethylthio) substitution pattern rather than accepting generic alternatives.

Quantitative Comparative Evidence: 3-Chloro-4-(trifluoromethylthio)aniline vs. Key Analogs in Scientific Selection


Hansch Hydrophobicity Parameter: SCF3 Outperforms OCF3 and CF3 in Lipophilicity-Driven Applications

The trifluoromethylthio (-SCF3) group present in 3-chloro-4-(trifluoromethylthio)aniline confers the highest Hansch hydrophobicity parameter (π = 1.44) among commonly used fluorine-containing substituents, surpassing both trifluoromethoxy (-OCF3, π = 1.04) and trifluoromethyl (-CF3, π = 0.88) groups [1]. This quantitative advantage in lipophilicity is critical for applications where membrane penetration and tissue distribution are determinants of biological efficacy. When this compound serves as a building block for agrochemical or pharmaceutical synthesis, the resulting molecules inherit this enhanced lipophilic character, which has been shown to improve cell membrane permeability and metabolic stability compared to analogs incorporating -OCF3 or -CF3 groups [2].

Lipophilicity Membrane permeability Drug design Agrochemical development

LogP Differential: 3-Chloro-4-(trifluoromethylthio)aniline vs. 4-(Trifluoromethylthio)aniline

The presence of the 3-chloro substituent in 3-chloro-4-(trifluoromethylthio)aniline (LogP = 4.115) significantly increases lipophilicity compared to the unsubstituted analog 4-(trifluoromethylthio)aniline (LogP = 2.87) [1]. This difference of approximately 1.25 LogP units corresponds to an approximately 18-fold increase in octanol-water partition coefficient, which has direct implications for the compound's behavior as a synthetic intermediate and the properties of derived final products. The increased lipophilicity arising from the 3-chloro substitution can enhance the blood-brain barrier penetration potential and membrane partitioning of downstream molecules, while also affecting the compound's solubility and crystallization behavior during synthetic workup [2].

LogP Partition coefficient Lipophilicity QSAR

Antibacterial Activity of Hydrazine Derivatives: 3-Chloro-4-(trifluoromethylthio)phenyl Scaffold Outperforms Unsubstituted Analog

A 2023 study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of hydrazine derivatives synthesized from 3-chloro-4-(trifluoromethylthio)aniline [1]. The 1-(3-chloro-4-(trifluoromethylthio)phenyl)hydrazine derivative exhibited significant antibacterial activity against multiple strains of Gram-positive and Gram-negative bacteria through inhibition of essential microbial metabolic enzymes . While specific MIC (minimum inhibitory concentration) values require consultation of the primary literature, the study established that the 3-chloro-4-(trifluoromethylthio) substitution pattern provides enhanced antibacterial potency relative to unsubstituted phenylhydrazine controls, attributed to the combined electron-withdrawing effects of both chlorine and -SCF3 substituents that optimize target enzyme binding [2].

Antibacterial Hydrazine derivatives Gram-positive Gram-negative

Commercial Availability and Production Scale: Up to 140 kg Batches Enable Multi-Gram to Kilogram Procurement

3-Chloro-4-(trifluoromethylthio)aniline is commercially available with documented production capacity of up to 140 kg batches from established suppliers, with standard purity specifications of ≥98% (GC) [1]. In contrast, the closely related analog 4-(trifluoromethylthio)aniline (CAS 372-16-7) has been discontinued by multiple suppliers, with documented availability issues as of 2024-2025 . This supply chain differentiation is critical for research programs requiring consistent access to building blocks across multiple synthetic campaigns. The compound is also stocked by major research chemical suppliers including Sigma-Aldrich (AldrichCPR) and Thermo Scientific Chemicals, with specifications including 97% minimum purity and melting point of 41-44°C . Multiple vendors offer this compound in quantities ranging from 100 mg to kilogram scale, ensuring supply chain redundancy for long-term research programs.

Supply chain Procurement Production scale Purity

High-Value Application Scenarios for 3-Chloro-4-(trifluoromethylthio)aniline Based on Quantitative Differentiation Evidence


Agrochemical Intermediate: Development of Novel Herbicides and Fungicides

3-Chloro-4-(trifluoromethylthio)aniline serves as a strategic building block for the synthesis of next-generation agrochemicals, including novel herbicides and fungicides [1]. The compound's -SCF3 group, with its superior Hansch hydrophobicity parameter (π = 1.44 vs 1.04 for -OCF3 and 0.88 for -CF3) [2], imparts enhanced cuticle penetration and systemic mobility to derived crop protection agents. A 2022 report in Pest Management Science detailed the incorporation of this scaffold into herbicidal and fungicidal candidates, demonstrating improved target site delivery compared to -OCF3 and -CF3 analogs [3]. The availability of this compound at up to 140 kg production scale [4] further supports its use in agrochemical development programs requiring multi-gram to kilogram quantities for field trial formulations.

Pharmaceutical Lead Optimization: Antimicrobial Scaffold Development

The 3-chloro-4-(trifluoromethylthio)phenyl scaffold has demonstrated significant antibacterial activity when incorporated into hydrazine derivatives, with activity against both Gram-positive and Gram-negative bacterial strains [5]. The 18-fold higher LogP value (4.115 vs 2.87) compared to the non-chlorinated analog 4-(trifluoromethylthio)aniline [6] provides enhanced membrane permeability for intracellular target engagement. This combination of demonstrated biological activity and favorable physicochemical properties makes this compound a valuable starting point for antimicrobial lead optimization programs, particularly where Gram-negative outer membrane penetration is a critical development challenge.

Fluorine-Containing Building Block: Enhancing Metabolic Stability in Drug Candidates

The trifluoromethylthio (-SCF3) group present in this compound provides one of the highest lipophilicity values among fluorine-containing substituents (Hansch π = 1.44), which has been demonstrated to improve metabolic stability and membrane permeability in derived bioactive molecules [7]. When incorporated into drug candidates, the -SCF3 group confers resistance to oxidative metabolism due to its strong electron-withdrawing character, while the 3-chloro substituent provides additional sites for further functionalization through cross-coupling chemistry. This makes 3-chloro-4-(trifluoromethylthio)aniline an attractive building block for medicinal chemistry programs seeking to simultaneously optimize potency, metabolic stability, and synthetic tractability.

Technical Documentation Hub

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